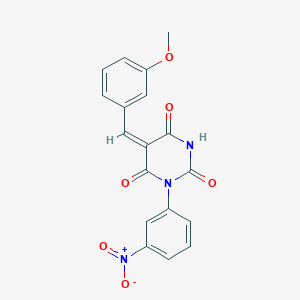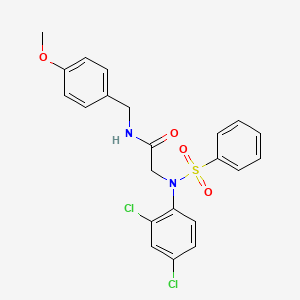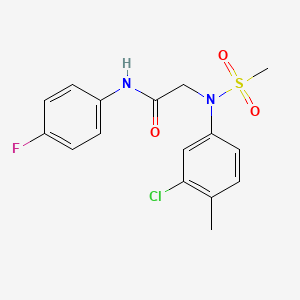![molecular formula C15H14BrN3O2S B3678965 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B3678965.png)
3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide
Descripción general
Descripción
3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as BPTES and is primarily used to inhibit glutaminase activity in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of glutaminase activity in cancer cells. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. Inhibition of glutaminase activity leads to the depletion of glutamate, which results in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide are primarily related to its inhibitory effect on glutaminase activity. By inhibiting glutaminase activity, this compound leads to the depletion of glutamate, which is an important source of energy for cancer cells. This results in the inhibition of cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments is its specificity towards glutaminase activity. This compound specifically inhibits glutaminase activity and does not affect other metabolic pathways in cells. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide. One of the directions is to explore its potential applications in other metabolic pathways in cells. Another direction is to study its potential applications in other diseases such as neurodegenerative diseases. Furthermore, the development of more soluble analogs of this compound could improve its efficacy and applicability in lab experiments.
Conclusion:
In conclusion, 3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. This compound specifically inhibits glutaminase activity, which is essential for the survival and growth of cancer cells. Further research on this compound could lead to the development of new cancer therapies and other potential applications in various fields.
Aplicaciones Científicas De Investigación
3-bromo-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit glutaminase activity in cancer cells, which is essential for the survival and growth of cancer cells. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important source of energy for cancer cells. Inhibition of glutaminase activity leads to the depletion of glutamate, which results in the inhibition of cancer cell growth and survival.
Propiedades
IUPAC Name |
3-bromo-4-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S/c1-2-21-12-7-6-10(9-11(12)16)14(20)19-15(22)18-13-5-3-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVYGAJQMDCMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3678898.png)

![N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3678909.png)


![2-(4-biphenylyl)imidazo[2,1-a]isoquinoline](/img/structure/B3678925.png)
![2-methoxy-2-oxoethyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3678932.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3678937.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678949.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-isopropoxybenzamide](/img/structure/B3678954.png)
![2-({4-[(benzylthio)methyl]benzoyl}amino)benzoic acid](/img/structure/B3678955.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-bromo-4-ethoxybenzamide](/img/structure/B3678966.png)